4-(Methoxymethyl)oxane-4-carbonitrile
Overview
Description
“4-(Methoxymethyl)oxane-4-carbonitrile” is a chemical compound with the CAS number 1268154-09-1 . Its molecular formula is C8H13NO2 and it has a molecular weight of 155.20 .
Molecular Structure Analysis
The molecular structure of “4-(Methoxymethyl)oxane-4-carbonitrile” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxymethyl)oxane-4-carbonitrile” are not fully available. The molecular formula is C8H13NO2 and the molecular weight is 155.20 .Scientific Research Applications
Synthesis and Structural Analysis
Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its nitro-substituted versions, have been synthesized and analyzed. These compounds' structural features were studied through IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. Fluorescence spectra showed the effects of substituents on emission spectra in different solvents. X-ray diffraction methods further confirmed the structures of some derivatives (Cetina et al., 2010).
Quantum Chemical Analysis
Quantum chemical calculations have been performed on 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile to understand its geometric parameters, vibrational wavenumbers, and nuclear magnetic resonance (NMR) chemical shifts. These studies provide insights into the compound's structural and electronic properties, including donor-acceptor group effects, conformational analysis, and nonlinear optical properties (Gümüş et al., 2014).
Optical and Photoelectrical Properties
Investigations into the optical and photoelectrical properties of certain derivatives have highlighted their potential in materials science. For instance, the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized and analyzed for its electronic absorption spectra, showing good agreement with theoretical predictions and indicating its potential for optoelectronic applications (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-(methoxymethyl)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIDSKNHGWDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)oxane-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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